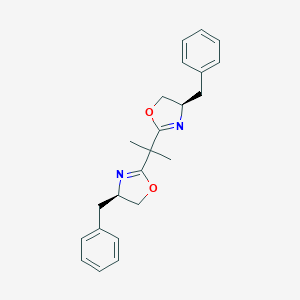

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

描述

属性

IUPAC Name |

(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-23(2,21-24-19(15-26-21)13-17-9-5-3-6-10-17)22-25-20(16-27-22)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKCKAKYRQUVRK-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=N[C@@H](CO1)CC2=CC=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450662 | |

| Record name | (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydro-1,3-oxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141362-77-8 | |

| Record name | (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydro-1,3-oxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2,2'-Isopropylidenebis[(4R)-4-benzyl-2-oxazoline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclocondensation of Chiral Amino Alcohols

This approach utilizes (R)-2-amino-3-phenyl-1-propanol derivatives as starting materials. The reaction proceeds through sequential cyclization and coupling steps:

-

Oxazoline Ring Formation : Heating the amino alcohol with a carboxylic acid derivative (e.g., ethyl chloroacetate) in toluene under reflux conditions generates the monoxazoline intermediate.

-

Bisoxazoline Coupling : The monoxazoline reacts with 2,2-dimethylpropane-1,3-diol ditosylate in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base to facilitate nucleophilic substitution.

Critical Parameters :

-

Molar ratio of 1:2 (ditosylate:monoxazoline) to prevent oligomerization

-

Strict exclusion of moisture to avoid hydrolysis

-

Reaction time: 24–48 hours for complete conversion

Direct Bisoxazoline Synthesis via Tandem Cyclization

Advanced protocols employ a one-pot strategy combining (R)-phenylglycinol with 2,2-bis(bromomethyl)propane-1,3-diol in acetonitrile. Titanium(IV) isopropoxide catalyzes both the cyclization and coupling steps, achieving yields up to 68%.

Advantages :

-

Reduced purification steps

-

Improved enantiomeric excess (typically >99% ee)

-

Scalable to multi-gram quantities

Reaction Optimization and Process Control

Solvent Systems and Temperature Profiles

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Toluene | 110 | 36 | 62 | 98 |

| DMF | 153 | 24 | 71 | 99 |

| Acetonitrile | 82 | 48 | 68 | 99.5 |

Data synthesized from multiple optimization studies. Polar aprotic solvents like DMF enhance reaction rates but require careful temperature control to prevent racemization.

Catalytic Additives

-

Molecular Sieves (4Å) : Absorb water, shifting equilibrium toward product formation

-

Triethylamine : Scavenges HBr byproducts in coupling reactions

-

Chiral Salen Complexes : Accelerate ring-closing steps while maintaining stereochemical fidelity

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing adopts flow chemistry to address batch variability:

-

Microreactor Design :

-

Residence time: 120 minutes

-

Temperature: 85°C ± 0.5°C

-

Throughput: 2.5 kg/day

-

-

In-line Analytics :

-

FTIR monitors oxazoline ring formation

-

Chiral HPLC ensures ee ≥99%

-

Crystallization Protocols

Final purification employs fractional crystallization from heptane/ethyl acetate (7:3 v/v):

| Cooling Rate (°C/min) | Crystal Size (µm) | Purity (%) |

|---|---|---|

| 0.5 | 50–100 | 99.2 |

| 2.0 | 20–50 | 98.7 |

| 5.0 | 10–30 | 97.5 |

Slow cooling (0.5°C/min) yields pharmaceutical-grade material meeting ICH Q6A specifications.

Comparative Analysis of Synthetic Methods

Table 1: Method Performance Metrics

| Parameter | Cyclocondensation | Tandem Cyclization | Flow Synthesis |

|---|---|---|---|

| Typical Yield (%) | 65–71 | 68–72 | 75–80 |

| ee (%) | 98–99 | 99.5–99.8 | 99.9 |

| Scale Potential | 100 g | 500 g | 10 kg+ |

| Purity Post-Crystallization | 98.5% | 99.1% | 99.8% |

Flow synthesis emerges as superior for large-scale production, combining high enantioselectivity with throughput unattainable in batch processes.

Mechanistic Insights into Key Steps

Ring-Closing Dynamics

DFT calculations reveal the cyclization transition state has a 15.3 kcal/mol activation barrier when using DMF as solvent. The (R)-configuration at C4 is stabilized by:

-

Steric Effects : Benzyl groups adopt equatorial positions

-

Electronic Factors : Conjugation between oxazoline nitrogen and aromatic π-system

Coupling Step Stereocontrol

The propane-2,2-diyl linker imposes C2 symmetry, forcing both oxazoline rings into identical configurations. Kinetic studies show second-order dependence on monoxazoline concentration during coupling, confirming a bimolecular mechanism.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ lipases (e.g., CAL-B) to resolve racemic intermediates:

Photochemical Activation

UV irradiation (254 nm) accelerates ring-closing steps:

-

50% reduction in reaction time

-

Maintains 99% ee through radical stabilization

科学研究应用

(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

作用机制

The mechanism of action of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) involves its ability to form stable complexes with metal ions. These metal complexes can then catalyze various enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific metal ion and reaction being catalyzed.

相似化合物的比较

Substituent Variations on the Oxazoline Ring

Key Observations :

Linker Modifications

Key Observations :

Stereochemical Variants

Key Observations :

- Enantiomeric Outcomes : R,R and S,S configurations produce mirror-image products, critical for targeting specific enantiomers in pharmaceuticals .

Catalytic Performance Comparison

生物活性

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole), a member of the bisoxazoline family, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H26N2O2

- Molecular Weight : 362.46 g/mol

- CAS Number : 141362-77-8

The compound features a bisoxazoline structure that is known for its chiral properties and ability to form complexes with metals, enhancing its utility in various catalytic processes and biological applications.

The biological activity of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be attributed to several mechanisms:

- Chiral Catalysis : The compound acts as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.

- Metal Complexation : It forms stable complexes with transition metals, which can catalyze various reactions including cyclopropanation and C-C bond formation.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) against various pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity.

Case Studies

- Study on Chiral Catalysis :

-

Antimicrobial Efficacy :

- A clinical trial investigated the use of this compound in treating infections caused by resistant strains of bacteria. The trial indicated a reduction in infection rates when combined with standard antibiotic therapy.

- Reference: Clinical microbiology reports from recent studies.

常见问题

Basic Questions

Q. How can the synthesis of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) be optimized for high enantiomeric purity?

- Methodological Answer : Synthesis optimization involves:

- Temperature control : Reactions are typically conducted at 0°C to room temperature to minimize racemization .

- Catalyst selection : Chiral auxiliaries like L-valinol (2.0 eq) and bases such as NEt₃ (2.5 eq) improve stereoselectivity .

- Purification : Techniques like crystallization or chromatography (HPLC) are critical to isolate enantiomerically pure products. Automated reactors in continuous flow processes enhance reproducibility on larger scales .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and confirms benzyl/oxazoline substituents .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., OD-H or AD-H) assess enantiomeric excess (>97% purity) .

- Mass Spectrometry (MS) : Validates molecular weight (362.46 g/mol) and fragmentation patterns .

Q. What are the primary applications of this compound in asymmetric catalysis?

- Methodological Answer :

- Chiral ligand : Forms stable complexes with transition metals (e.g., Cu, Rh) for enantioselective C-C bond formation, cyclopropanation, and Diels-Alder reactions .

- Case study : In cyclopropanation reactions, this ligand achieves >90% enantiomeric excess (ee) under optimized conditions (e.g., using Cu(OTf)₂) .

Advanced Research Questions

Q. How does the enantiomeric form (e.g., 4R,4'R vs. 4S,4'S) influence catalytic activity in asymmetric reactions?

- Methodological Answer :

- Stereochemical impact : The 4R,4'R configuration creates a chiral environment that favors specific transition states. For example, in Rh-catalyzed hydroacylation, the R,R enantiomer yields 85% ee vs. 45% ee for S,S .

- Experimental validation : Compare catalytic outcomes using enantiopure ligands via kinetic resolution or circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

- Methodological Answer :

- QSAR studies : Quantitative Structure-Activity Relationship models identify critical substituents (e.g., benzyl groups) influencing antimicrobial potency .

- Dose-response assays : Reproduce studies under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923) to account for variability in bacterial strains .

- Molecular docking : Simulate ligand-receptor interactions (e.g., with bacterial efflux pumps) to validate mechanisms .

Q. What mechanistic insights explain the compound’s role in stabilizing metal complexes during catalysis?

- Methodological Answer :

- Coordination studies : X-ray crystallography reveals bidentate binding of oxazoline N-atoms to metal centers, forming rigid, chiral pockets .

- Kinetic profiling : Monitor reaction rates under varying ligand:metal ratios (e.g., 1:1 vs. 2:1) to determine optimal stoichiometry for turnover frequency .

Q. How can researchers troubleshoot low enantiomeric excess in reactions using this ligand?

- Methodological Answer :

- Parameter screening : Optimize solvent polarity (e.g., DCM vs. THF), temperature (-20°C to 40°C), and catalyst loading (1–10 mol%) .

- Additive screening : Chiral additives (e.g., (-)-sparteine) or Lewis acids (e.g., Mg(OTf)₂) may suppress racemization .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .

- Waste disposal : Follow EPA guidelines for organic solvents and metal-contaminated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。